molecular formula C8H6FN B8184700 2-Ethynyl-3-fluoroaniline

2-Ethynyl-3-fluoroaniline

Cat. No.: B8184700
M. Wt: 135.14 g/mol
InChI Key: CSFHIDKWHLWVCQ-UHFFFAOYSA-N
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Description

2-Ethynyl-3-fluoroaniline is an organic compound with the molecular formula C8H6FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by an ethynyl group at the second position and a fluorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-3-fluoroaniline typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling method that combines an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The general reaction conditions include:

    Catalyst: Palladium(0) complex (e.g., Pd(PPh3)4)

    Co-catalyst: Copper(I) iodide (CuI)

    Base: Triethylamine (Et3N) or potassium carbonate (K2CO3)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to 80°C

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-3-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 2-ethynyl-3-fluorobenzaldehyde.

    Reduction: Formation of this compound from nitro derivatives.

    Substitution: Formation of 2-ethynyl-3-methoxyaniline or other substituted derivatives.

Scientific Research Applications

2-Ethynyl-3-fluoroaniline has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of novel compounds.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethynyl-3-fluoroaniline involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects.

Comparison with Similar Compounds

  • 3-Ethynyl-2-fluoroaniline
  • 2-Ethynyl-4-fluoroaniline
  • 2-Ethynyl-3-chloroaniline

Comparison: 2-Ethynyl-3-fluoroaniline is unique due to the specific positioning of the ethynyl and fluorine groups, which confer distinct electronic and steric properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.

Properties

IUPAC Name

2-ethynyl-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFHIDKWHLWVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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